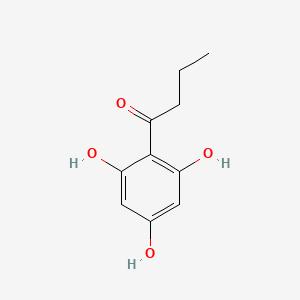
1-(2,4,6-Trihydroxyphenyl)butan-1-one
Übersicht
Beschreibung
“1-(2,4,6-Trihydroxyphenyl)butan-1-one” is a chemical compound that is also known as a 2-acylphloroglucinol . It is also found in other fruits such as peaches, grapes, apples, various berries, vegetables, and in the bark of yew, maple, and pine .
Synthesis Analysis
The synthesis of “this compound” can be achieved through the Friedel-Craft acylation reaction between phloroglucinol and acetic anhydride in ethyl acetate at room temperature with CuSO4.5H2O catalyst .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H12O4 . The exact mass is 196.073563 Da .
Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 196.2 g/mol . The density is 1.314 g/cm3 .
Wissenschaftliche Forschungsanwendungen
Crystallographic Structure Analysis
1-(2,4,6-Trihydroxyphenyl)butan-1-one and related compounds have been studied for their crystallographic structures. For example, Shi and Jiang (1999) analyzed the structure of a similar compound, 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one, using X-ray analysis, which can provide insights into the molecular configuration and potential applications in materials science (Shi & Jiang, 1999).
Biological Activities and Applications
Several studies have explored the biological activities of compounds related to this compound. For instance, Dai et al. (2006) isolated metabolites from the endophytic fungus Nodulisporium sp., which exhibited herbicidal, antifungal, and antibacterial activities (Dai et al., 2006). Wang et al. (2021) identified novel derivatives of 2-methyl-1-(2,3,4,6-tetrahydroxyphenyl)propan-1-one and (S)-2-methyl-1-(2,3,4,6-tetrahydroxyphenyl)butan-1-one with significant impacts on anti-Gram-negative bacteria and anti-H1299 cells (Wang et al., 2021).
Chemical Synthesis and Modification
The synthesis and modification of this compound derivatives are crucial for various chemical applications. Bryan and Grimshaw (1997) studied the electrochemical conversion of 4-phenylbuten-2-ones into 4-phenylbutan-2-ones, which has implications in organic synthesis (Bryan & Grimshaw, 1997). Morad et al. (2017) reported on the synthesis of 4-(4-methoxyphenyl)butan-2-one using a multifunctional supported AuPd nanoalloy catalyst, demonstrating the importance of catalysis in chemical reactions (Morad et al., 2017).
Corrosion Inhibition and Material Science
Compounds related to this compound have been studied for their potential in corrosion inhibition, which is vital for material protection. Olasunkanmi et al. (2016) explored the corrosion inhibition potential of quinoxaline derivatives for mild steel in hydrochloric acid medium, which can be extrapolated to understand the properties of similar compounds (Olasunkanmi et al., 2016).
Wirkmechanismus
Target of Action
A structurally similar compound, 1-(2,4,5-trihydroxyphenyl)butan-1-one, has been reported to act as an agonist of the acetylcholine receptor
Mode of Action
If it indeed targets the acetylcholine receptor like its structural analog, it would bind to the receptor and trigger a signaling cascade, resulting in the release of neurotransmitters like glutamate and GABA .
Biochemical Pathways
It is known that the compound is derived from the polyketide biosynthetic pathway . This pathway is responsible for the production of a wide variety of secondary metabolites in fungi and plants.
Result of Action
If it acts similarly to its structural analog, it could facilitate the transmission of acetylcholine’s effects on the nervous system .
Eigenschaften
IUPAC Name |
1-(2,4,6-trihydroxyphenyl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-2-3-7(12)10-8(13)4-6(11)5-9(10)14/h4-5,11,13-14H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFOTVGLNZUKLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=C(C=C1O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70296973 | |
| Record name | 1-(2,4,6-trihydroxyphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70296973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2437-62-9 | |
| Record name | NSC112933 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112933 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2,4,6-trihydroxyphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70296973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



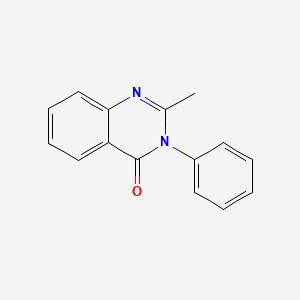
amino}benzoate](/img/structure/B3050137.png)
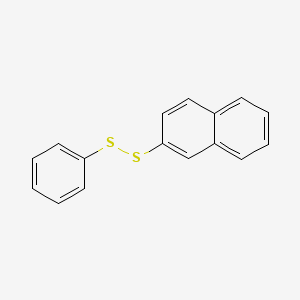
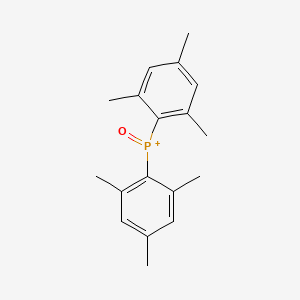
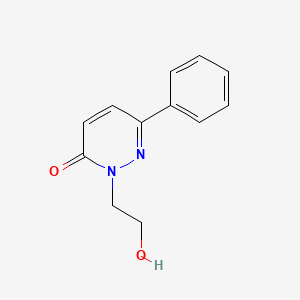
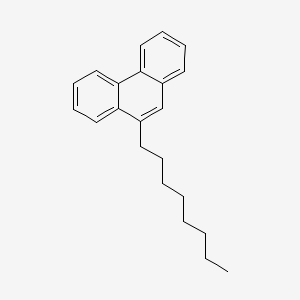

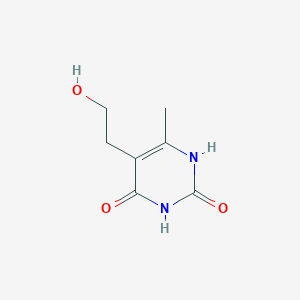


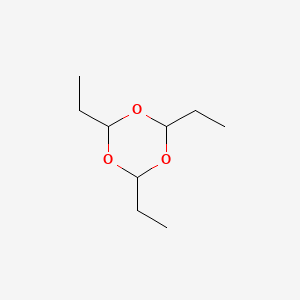

![Benzo[h]-1,6-naphthyridine, 5-chloro-](/img/structure/B3050155.png)
